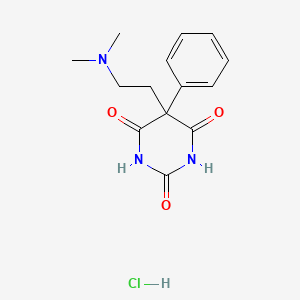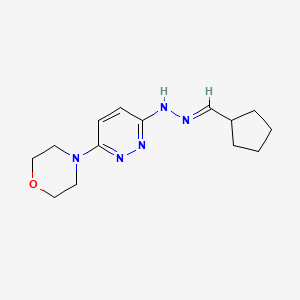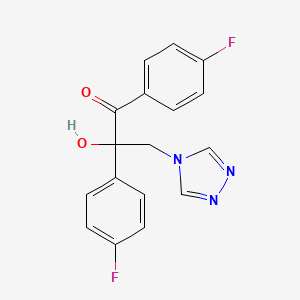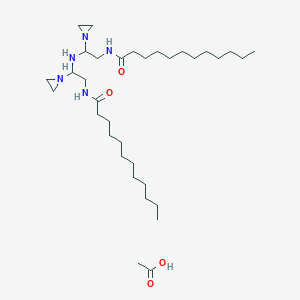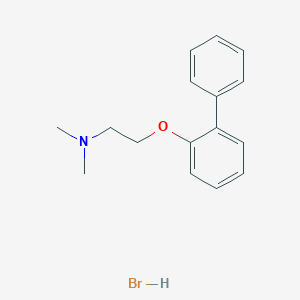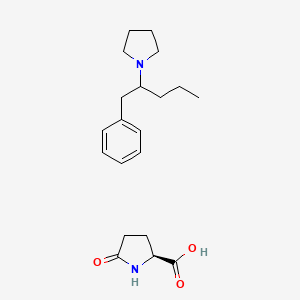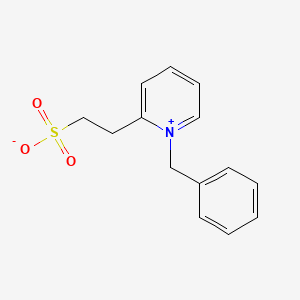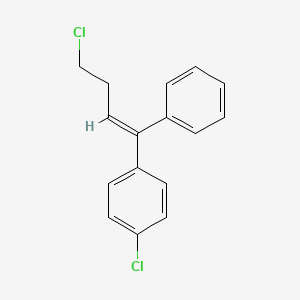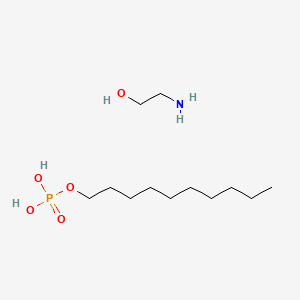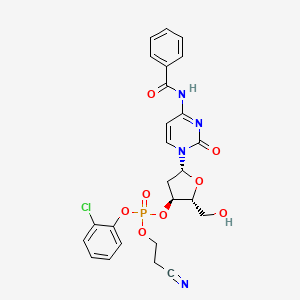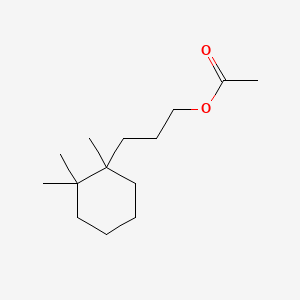
alpha,beta,beta-Trimethylcyclohexylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35504 g/mol . . This compound is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of alpha,beta,beta-Trimethylcyclohexylpropyl acetate can be achieved through several methods. One common approach involves the esterification of α,β,β-Trimethylcyclohexane-1-propanol with acetic acid or acetic anhydride in the presence of a catalyst . The reaction typically requires elevated temperatures and may be carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process .
Analyse Chemischer Reaktionen
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of alpha,beta,beta-Trimethylcyclohexylpropyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate can be compared with other similar compounds, such as:
Alpha,beta,beta-Trimethylcyclohexylpropyl alcohol: This compound is the alcohol precursor to the acetate ester and shares similar chemical properties.
Cyclohexylpropyl acetate: This compound lacks the trimethyl substitution on the cyclohexane ring, resulting in different chemical and physical properties.
Beta,beta-Trimethylcyclohexylpropyl acetate: This compound has a similar structure but differs in the position of the methyl groups on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
94113-43-6 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
3-(1,2,2-trimethylcyclohexyl)propyl acetate |
InChI |
InChI=1S/C14H26O2/c1-12(15)16-11-7-10-14(4)9-6-5-8-13(14,2)3/h5-11H2,1-4H3 |
InChI-Schlüssel |
VATYRIIGWJEFFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCC1(CCCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


